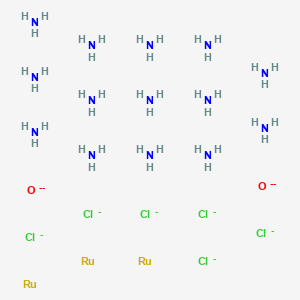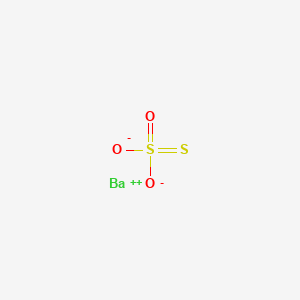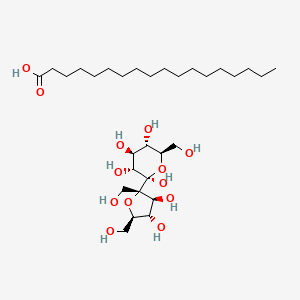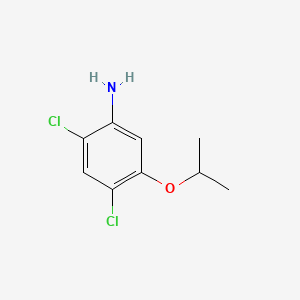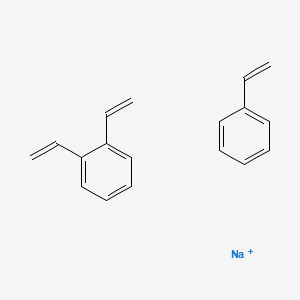
1,3-双(二乙氧基磷酰基)丙烷
描述
Phosphonic acid, trimethylenedi-, tetraethyl ester is a useful research compound. Its molecular formula is C11H26O6P2 and its molecular weight is 316.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphonic acid, trimethylenedi-, tetraethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, trimethylenedi-, tetraethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
配位化学与催化
1,3-双(二乙氧基磷酰基)丙烷: 被用作配位化学中的双齿配体。 它与过渡金属形成配合物,然后在各种有机反应中用作催化剂,例如Kumada偶联反应 。这些配合物促进了碳-碳键的形成,这在复杂有机分子的合成中是基础性的。
聚合过程
该化合物用作钯(II)催化剂的配体,这些催化剂在将一氧化碳和乙烯共聚以生产聚酮方面起着至关重要的作用 。聚酮是具有价值的聚合物,由于其优异的机械性能和耐化学性,其应用范围从包装材料到汽车零件。
有机合成
在有机合成中,1,3-双(二乙氧基磷酰基)丙烷用作各种偶联反应的催化剂,包括Negishi、Suzuki和Sonogashira偶联 。这些反应对于构建碳-碳和碳-杂原子键至关重要,能够合成从药物到材料科学的各种有机化合物。
药物开发和前药设计
膦酸,包括1,3-双(二乙氧基磷酰基)丙烷的衍生物,正在探索其生物活性。 它们被用于药物开发以及作为前药,靶向特定的生物途径 。它们与磷酸酯部分的结构相似性使它们能够以独特的方式与生物系统相互作用。
骨骼靶向应用
由于其对钙离子的亲和力,膦酸衍生物被用于骨骼靶向。 它们可以被设计成将治疗剂直接递送至骨组织,使其成为治疗骨骼相关疾病的有希望的候选者 .
表面功能化和材料科学
1,3-双(二乙氧基磷酰基)丙烷: 用于表面的功能化。 它可以改变材料的表面性质,例如增强粘合性或提供用于进一步化学修饰的反应平台 。这在具有定制表面特性的先进材料的开发中具有意义。
作用机制
Mode of Action
Organophosphorus compounds can interact with biological systems in a variety of ways, often involving the donation or acceptance of phosphate groups .
Biochemical Pathways
As an organophosphorus compound, it could potentially affect a variety of biochemical pathways, particularly those involving phosphate transfer .
Pharmacokinetics
As an organophosphorus compound, it is likely to have low water solubility and may be metabolized in the liver .
Result of Action
Given the compound’s potential to interact with phosphate-related biochemical pathways, it could potentially have a variety of effects at the molecular and cellular level .
属性
IUPAC Name |
1,3-bis(diethoxyphosphoryl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O6P2/c1-5-14-18(12,15-6-2)10-9-11-19(13,16-7-3)17-8-4/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQJJGQRJQSYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334198 | |
| Record name | Phosphonic acid, trimethylenedi-, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22401-25-8 | |
| Record name | Phosphonic acid, trimethylenedi-, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




